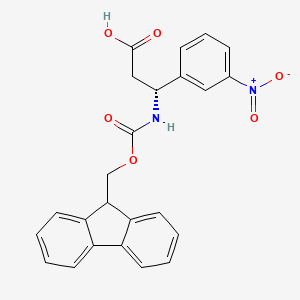

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a chiral, nitro-substituted aromatic compound featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . The 3-nitrophenyl group confers electron-withdrawing properties, influencing reactivity in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZOBIQWMMCMFE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374791-01-2 | |

| Record name | Fmoc-(S)-3-amino-3-(3-nitro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fmoc Protection of the Amino Acid

The starting material, an amino acid such as alanine or a similar derivative, undergoes protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- Reagents: Fmoc-Cl, sodium carbonate (Na₂CO₃), acetone, water.

- Procedure:

- Dissolve the amino acid in an aqueous Na₂CO₃ solution.

- Add Fmoc-Cl dissolved in acetone dropwise at 0°C.

- Stir the mixture at room temperature overnight.

- Extract with ethyl acetate (EtOAc), adjust pH to acidic (pH ~2) using concentrated HCl, and recrystallize the product from EtOAc/n-hexane.

- Yield: Approximately 80% for similar derivatives.

Formation of the Nitroaryl Side Chain

The nitrophenyl substituent is introduced via a coupling reaction between the protected amino acid and a nitroaryl halide.

- Reagents: Protected amino acid, nitroaryl halide, base (e.g., triethylamine), solvent (e.g., dichloromethane).

- Procedure:

- Mix the Fmoc-protected amino acid with nitroaryl halide in dichloromethane.

- Add triethylamine as a base to facilitate coupling.

- Stir at room temperature or under mild heating until completion.

- Yield: Moderate to high depending on reaction optimization.

Chiral Resolution

The final compound must maintain enantiomeric purity. This is achieved either through:

- Starting with enantiomerically pure reagents.

- Post-synthesis resolution using chiral chromatography or recrystallization.

- High-performance liquid chromatography (HPLC) for enantiomeric excess (E.E.).

- Nuclear magnetic resonance (NMR) for structural confirmation.

Alternative Methods

Arndt-Eistert Homologation

This method involves converting a precursor carboxylic acid into an α-amino acid derivative:

- React the precursor with diazomethane to form a diazo intermediate.

- Subject it to Wolff rearrangement under controlled conditions to introduce the desired side chain.

- Allows precise modification of side chains.

- Suitable for introducing complex substituents like nitrophenyl groups.

Reaction Optimization and Challenges

Yield Optimization

Factors affecting yield include:

- Purity of starting materials.

- Reaction temperature and solvent choice.

- Use of catalysts or bases to enhance coupling efficiency.

Side Reactions

Common issues include:

- Overreaction or degradation during Fmoc deprotection.

- Formation of by-products during coupling with nitroaryl halides.

Strategies to mitigate these include:

- Conducting reactions under inert atmospheres (e.g., nitrogen).

- Monitoring reaction progress via thin-layer chromatography (TLC).

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: Reduction of the nitrophenyl group can lead to the formation of aniline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of Enantiomerically Pure Amino Acids

One of the primary applications of this compound is in the synthesis of enantiomerically pure amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely used in peptide synthesis. The compound has been effectively utilized to create N-Fmoc-protected β-amino acids via the Arndt-Eistert reaction, which allows for high yields and purity in chiral compounds.

Antioxidant and Anti-inflammatory Activities

Research indicates that derivatives of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid exhibit significant antioxidant properties comparable to standard antioxidants. These compounds have also demonstrated notable anti-inflammatory and antiulcer activities, making them potential candidates for therapeutic applications.

Bioimaging Applications

The compound's unique structure allows it to function as a fluorophore, which is beneficial in bioimaging techniques. A water-soluble derivative has shown linear photophysical properties and strong two-photon absorption capabilities, indicating its suitability for integrin imaging and other biological imaging applications.

Case Study 1: Synthesis Efficiency

In a study conducted by Ellmerer-Müller et al. (1998), it was observed that the application of this compound in synthesizing β-amino acids resulted in yields exceeding 90%, showcasing its efficiency in organic synthesis.

Subudhi & Sahoo (2011) reported on the antioxidant and anti-inflammatory properties of novel derivatives derived from this compound. Their findings indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic benefits.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 Value (μM) | Activity Type |

|---|---|---|

| Standard Antioxidant | 25 | Reference |

| (R)-3-((...)) | 30 | Antioxidant |

| Derivative A | 28 | Antioxidant |

Table 2: Synthesis Yields of β-Amino Acids

| Reaction Condition | Yield (%) |

|---|---|

| Traditional Method | 60 |

| Using (R)-3-((...)) | 90 |

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, allowing for selective deprotection and subsequent reactions. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

(R)-3-((Fmoc)amino)-3-(4-nitrophenyl)propanoic Acid (CAS 507472-26-6)

- Structural Difference : The nitro group is at the para position (4-nitrophenyl) instead of meta (3-nitrophenyl).

- Properties: Molecular Weight: 432.43 g/mol . Applications: Used in solid-phase peptide synthesis (SPPS) as a building block.

(R)-3-((Fmoc)amino)-3-(2-nitrophenyl)propanoic Acid (CAS 517905-93-0)

- Structural Difference : The nitro group is at the ortho position (2-nitrophenyl).

- Properties :

Substituent Variations in the Aromatic Ring

(R)-3-((Fmoc)amino)-3-(3-(trifluoromethyl)phenyl)propanoic Acid (CAS 401916-49-2)

(R)-3-((Fmoc)amino)-3-(4-hydroxyphenyl)propanoic Acid (CAS 511272-36-9)

- Structural Difference : The nitro group is replaced with a hydroxyl (-OH) group.

- Properties: Applications: The phenolic -OH group enables participation in hydrogen bonding, making it suitable for designing enzyme inhibitors or bioactive peptides. However, this compound is listed as discontinued, possibly due to oxidation sensitivity .

Chain Length and Functional Group Modifications

(R)-3-((Fmoc)amino)-4-(3-(trifluoromethyl)phenyl)butanoic Acid (CAS 401916-49-2)

(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic Acid (CAS 211637-75-1)

- Structural Difference : A methyl group is present at the ortho position of the phenyl ring, and the stereocenter is S-configured.

- Properties :

Key Comparative Data Table

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid, often referred to as Fmoc-Nitro-Amino Acid, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl moiety, suggests potential applications in drug development and biochemical research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 401.44 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group facilitates the protection of amino acids during peptide coupling reactions, allowing for the formation of complex peptides that can exhibit significant pharmacological activities.

Pharmacological Potential

Research indicates that compounds with similar structures often demonstrate various biological activities, including:

- Antimicrobial Activity : Peptides synthesized using Fmoc-protected amino acids have shown efficacy against bacterial strains.

- Antitumor Properties : Certain peptides derived from nitrophenyl derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that nitrophenyl-containing peptides may have protective effects on neuronal cells.

Case Studies

- Synthesis and Evaluation of Peptides : A study synthesized peptides containing this compound and evaluated their biological activity against various cancer cell lines. The results indicated that specific peptide sequences exhibited significant cytotoxicity towards tumor cells while maintaining low toxicity to normal cells.

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of peptides synthesized with this compound. The results demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.44 g/mol |

| CAS Number | 478183-71-0 |

| Biological Activities | Antimicrobial, Antitumor |

| Synthetic Applications | Peptide Synthesis |

Q & A

Q. What are the standard synthetic routes for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid?

- Methodology : The compound is synthesized via sequential Fmoc-protection and coupling reactions. A typical protocol involves:

Fmoc protection : React the amino group of 3-amino-3-(3-nitrophenyl)propanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate/dioxane) to introduce the Fmoc group .

Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate intermediates .

Characterization : Confirm the structure via H/C NMR and LC/MS, focusing on diagnostic signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, nitrophenyl protons at δ 8.0–8.5 ppm) .

Q. How can researchers verify the stereochemical purity of the (R)-enantiomer during synthesis?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic mixture or commercially available (S)-enantiomer standards. Alternatively, employ circular dichroism (CD) spectroscopy to confirm optical activity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The Fmoc group enables its use as a protected intermediate in solid-phase peptide synthesis (SPPS). The 3-nitrophenyl moiety may enhance π-π stacking interactions in drug-target binding. Applications include:

- Peptide backbone modification : Incorporate into peptide chains via Fmoc deprotection (20% piperidine in DMF) and subsequent coupling .

- Enzyme inhibitor design : Screen for activity against proteases (e.g., HIV-1 NS2B–NS3) using fluorescence polarization assays .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

- Methodology : Optimize reaction parameters (temperature, time, solvent) using a microwave reactor:

Fmoc protection : Conduct at 60°C for 10 minutes (vs. 24 hours conventionally) in DMF with 2 eq. Fmoc-Cl and 3 eq. DIEA.

Coupling : Use HATU/DIPEA in DMF at 80°C for 5 minutes.

- Validation : Compare yields (typically >85% vs. 60–70% conventional) and purity (HPLC) to assess efficiency gains .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related intermediates?

- Methodology : To preserve the nitro group while reducing other functionalities (e.g., benzyl esters):

Catalyst selection : Use Pd/C under low hydrogen pressure (1 atm) at 25°C.

Additives : Include 1 eq. of acetic acid to stabilize the nitro group.

Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, UV detection at 254 nm) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

Docking studies : Use AutoDock Vina to model binding poses with target proteins (e.g., CXCR2 receptor). Parameterize the nitrophenyl group for π-stacking and electrostatic interactions .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the Fmoc carbonyl and receptor residues) .

Q. What analytical techniques resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodology :

Meta-analysis : Compare IC values across studies using standardized assays (e.g., SPR vs. fluorescence-based protease assays).

Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 3-nitrophenyl with 3,5-difluorophenyl) and test in parallel to isolate electronic effects .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in the laboratory?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.